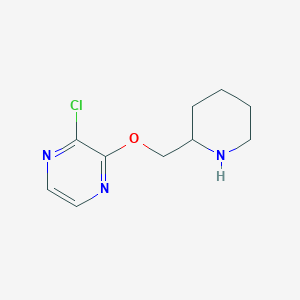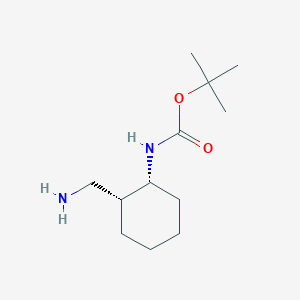
6-Fluoroisoindolin-5-ol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoroisoindolin-5-ol hydrobromide is a chemical compound with the molecular formula C8H9BrFNO and a molecular weight of 234.07 g/mol . It is a derivative of isoindoline, characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 5th position, along with a hydrobromide salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroisoindolin-5-ol hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the isoindoline core.
Fluorination: Introduction of the fluorine atom at the 6th position of the isoindoline ring.
Hydroxylation: Addition of a hydroxyl group at the 5th position.
Hydrobromide Formation: Conversion of the compound into its hydrobromide salt form.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoroisoindolin-5-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 6-fluoroisoindolin-5-one.
Reduction: Formation of 6-fluoroisoindoline.
Substitution: Formation of various substituted isoindoline derivatives.
Aplicaciones Científicas De Investigación
6-Fluoroisoindolin-5-ol hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Fluoroisoindolin-5-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoroisoindoline: Lacks the hydroxyl group present in 6-Fluoroisoindolin-5-ol hydrobromide.
5-Hydroxyisoindoline: Lacks the fluorine atom at the 6th position.
Isoindoline: The parent compound without any substituents.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H9BrFNO |
|---|---|
Peso molecular |
234.07 g/mol |
Nombre IUPAC |
6-fluoro-2,3-dihydro-1H-isoindol-5-ol;hydrobromide |
InChI |
InChI=1S/C8H8FNO.BrH/c9-7-1-5-3-10-4-6(5)2-8(7)11;/h1-2,10-11H,3-4H2;1H |
Clave InChI |
FACYVPCMMKUHQA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=C(C=C2CN1)F)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





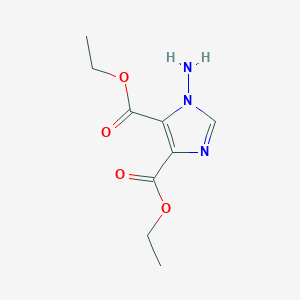

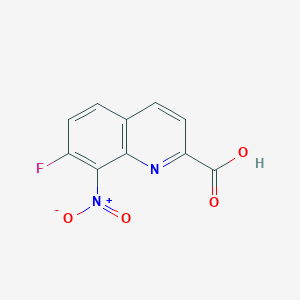

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11877605.png)

![5-Methylindeno[1,2-b]indol-10(5H)-one](/img/structure/B11877622.png)
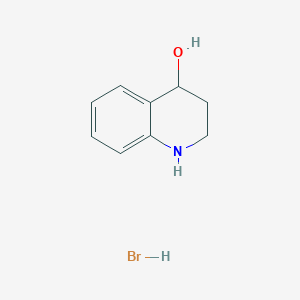
![7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11877628.png)
